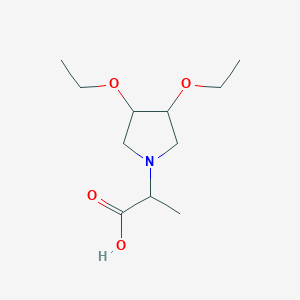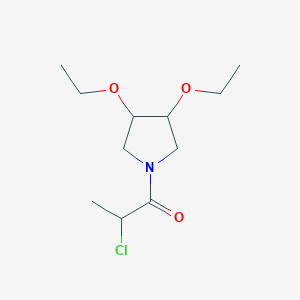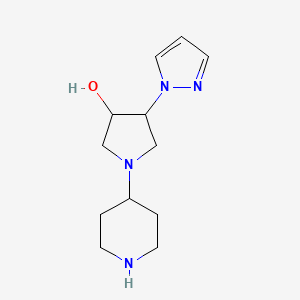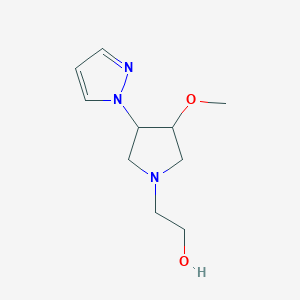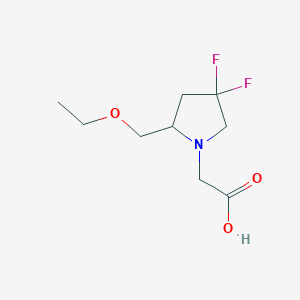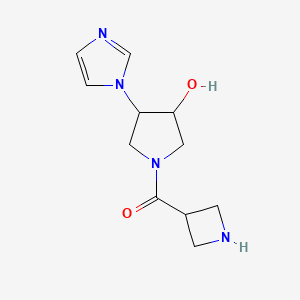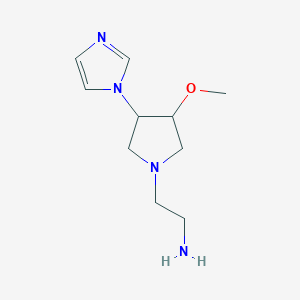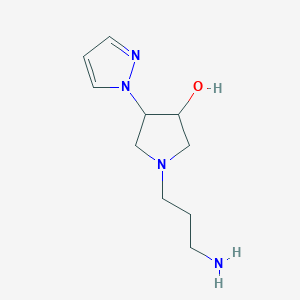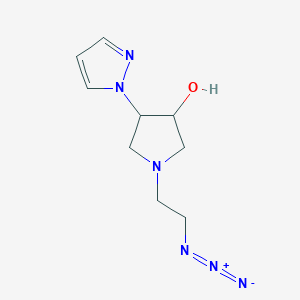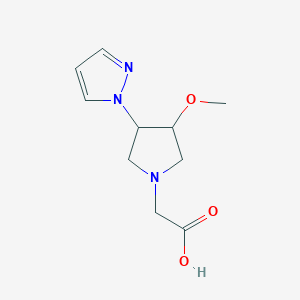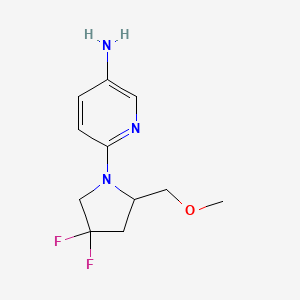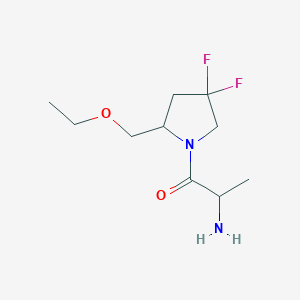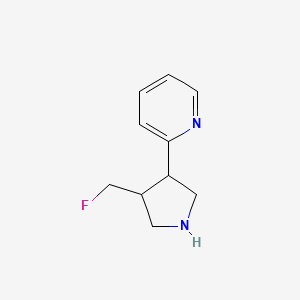
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Overview
Description
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a compound that features a pyridine ring substituted with a pyrrolidine ring, which in turn is substituted with a fluoromethyl group
Mechanism of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially apply to “2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine”, but without specific studies, it’s hard to say for certain.
Biochemical Analysis
Biochemical Properties
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . These interactions can result in enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can alter signaling cascades, leading to changes in cellular responses. For example, the compound may modulate the activity of kinases or phosphatases, which are critical regulators of cell signaling pathways . Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows for specific binding interactions with target proteins, leading to conformational changes that can either inhibit or activate enzymatic activity . These interactions can also affect the expression of genes involved in various cellular processes, further influencing the compound’s biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, including changes in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity, organ damage, or systemic toxicity . Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . For example, the compound may be transported across cell membranes by specific carrier proteins or bind to intracellular proteins that facilitate its distribution to target sites . The compound’s distribution can also be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, cytoplasm, mitochondria, or other organelles, depending on its interactions with cellular machinery . This localization can influence the compound’s activity and function, as different subcellular environments provide distinct biochemical contexts for its interactions .
Preparation Methods
The synthesis of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluorinated pyridine compounds . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .
Chemical Reactions Analysis
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine or pyrrolidine rings.
Substitution: Substitution reactions, such as the Suzuki–Miyaura coupling, can be used to introduce different substituents onto the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold used in drug discovery for the treatment of various diseases.
Biological Studies: Compounds containing pyrrolidine and pyridine rings have shown potential in biological assays for their antimicrobial and antiviral activities.
Industrial Applications: Fluorinated pyridine derivatives are used in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal applications.
Fluorinated pyridines: These compounds contain fluorine atoms attached to the pyridine ring and are used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of a fluoromethyl group with a pyrrolidine and pyridine ring, which can provide distinct biological and chemical properties.
Properties
IUPAC Name |
2-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-5-8-6-12-7-9(8)10-3-1-2-4-13-10/h1-4,8-9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADJQDVWDMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=N2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


